molecular formula C18H20N6S B13760284 4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B13760284
M. Wt: 352.5 g/mol
InChI Key: VDBWAEUOMIRTDC-DEDYPNTBSA-N
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Description

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique chemical structure, which includes a triazole ring, a pyridine ring, and a diethylamino group

Preparation Methods

The synthesis of 4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a pyridine derivative.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:

    [(E)-[4-(diethylamino)phenyl]methylideneamino]urea: This compound has a similar diethylamino group but differs in its core structure.

    (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone: This compound has a similar diethylamino group and a benzylideneamino moiety but differs in its overall structure.

Properties

Molecular Formula

C18H20N6S

Molecular Weight

352.5 g/mol

IUPAC Name

4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H20N6S/c1-3-23(4-2)15-10-8-14(9-11-15)13-20-24-17(21-22-18(24)25)16-7-5-6-12-19-16/h5-13H,3-4H2,1-2H3,(H,22,25)/b20-13+

InChI Key

VDBWAEUOMIRTDC-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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